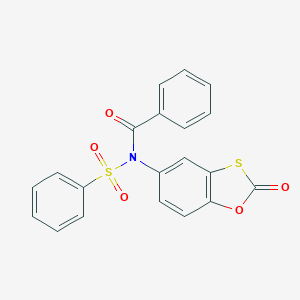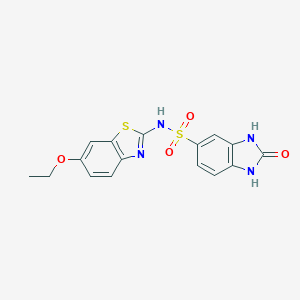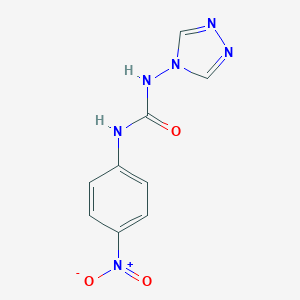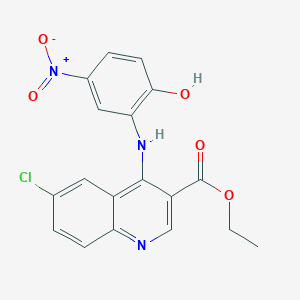![molecular formula C19H24N2O4S B254775 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B254775.png)
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)methanesulfonamide is a complex organic compound that features a carbazole moiety, a hydroxypropyl group, and a methanesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)methanesulfonamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Carbazole Intermediate: The carbazole moiety can be synthesized through the cyclization of an appropriate precursor, such as 2-nitrobiphenyl, under reductive conditions.
Attachment of the Hydroxypropyl Group: The carbazole intermediate can be reacted with an epoxide, such as glycidol, to introduce the hydroxypropyl group.
Introduction of the Methanesulfonamide Group: The final step involves the reaction of the hydroxypropyl-carbazole intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group in the precursor can be reduced to form the carbazole moiety.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Formation of the carbazole moiety from the nitro precursor.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用机制
The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)methanesulfonamide would depend on its specific application. For example:
In medicinal chemistry: It may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
In materials science: It may participate in charge transfer processes or act as a light-emitting material.
相似化合物的比较
Similar Compounds
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)methanesulfonamide: Lacks the methoxyethyl group.
N-(2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide: Lacks the carbazole moiety.
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-methylmethanesulfonamide: Contains a methyl group instead of the methoxyethyl group.
属性
分子式 |
C19H24N2O4S |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide |
InChI |
InChI=1S/C19H24N2O4S/c1-25-12-11-20(26(2,23)24)13-15(22)14-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-10,15,22H,11-14H2,1-2H3 |
InChI 键 |
JDHRVOUHEIHWAT-UHFFFAOYSA-N |
SMILES |
COCCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C |
规范 SMILES |
COCCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B254693.png)
![N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B254702.png)
![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)


![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)

![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)

![3-methyl-N-{[2-(4-methylbenzoyl)hydrazino]carbonothioyl}butanamide](/img/structure/B254723.png)
![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)
![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)

![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)
